

Technical Deep Dive: Cefdinir Related Compound A (Open-Ring Lactones)

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Compound of Interest

Compound Name: Cefdinir related compound A

CAS No.: 178422-42-9

Cat. No.: B1180400

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Executive Technical Summary

Cefdinir Related Compound A is not a simple stereo-isomer; it is a complex mixture of four diastereomers resulting from the rearrangement of the cephalosporin nucleus. Designated chemically as the "open-ring lactone," it represents a significant degradation pathway where the fundamental

-lactam architecture is compromised, leading to a fused furo[3,4-d][1,3]thiazine system.

- USP Designation: **Cefdinir Related Compound A**^{[1][2][3]}
- Chemical Name: (2R)-2-[(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetamido]-2-[(2RS,5RS)-5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo[3,4-d][1,3]thiazin-2-yl]acetic acid^{[1][4][5][6][7]}
- CAS Number: 178422-42-9^{[5][7][8][9]}
- Molecular Formula:

[3][5][7][9]

- Molecular Weight: 413.43 g/mol [10]
- Regulatory Limit: NMT 0.7% (Sum of isomers a, b, c, and d) [USP Monograph]

Chemical Architecture & Isomerism

Unlike the parent Cefdinir, which possesses a classic cephem skeleton (4-thia-1-azabicyclo[4.2.0]oct-2-ene), Related Compound A arises from an intramolecular rearrangement.

Structural Transformation

The transformation involves the opening of the four-membered

-lactam ring and a subsequent recyclization involving the C3-vinyl group. This forms a bicyclic system containing a

-lactone fused to a thiazine ring.

- Parent Structure (Cefdinir):
-lactam fused to dihydrothiazine with a vinyl group at C3.
- Impurity Structure (Related Comp A): Furo[3,4-d][1,3]thiazine core.[1][2][3][4][5][6][7][9][10]
The "5-methyl" and "7-oxo" nomenclature confirms the lactonization.

Stereochemical Complexity

The IUPAC name indicates (2RS, 5RS) stereochemistry at the new ring junction. Because Cefdinir itself has fixed chirality at the side chain attachment (C7 of the original cephem), the rearrangement creates new chiral centers, resulting in four distinct peaks in reverse-phase chromatography:

- Isomer a (RRT ~0.85)[6]
- Isomer b (RRT ~0.93)
- Isomer c (RRT ~1.11)

- Isomer d (RRT ~1.14)

Note: RRT values are relative to Cefdinir (approx. 16 min).

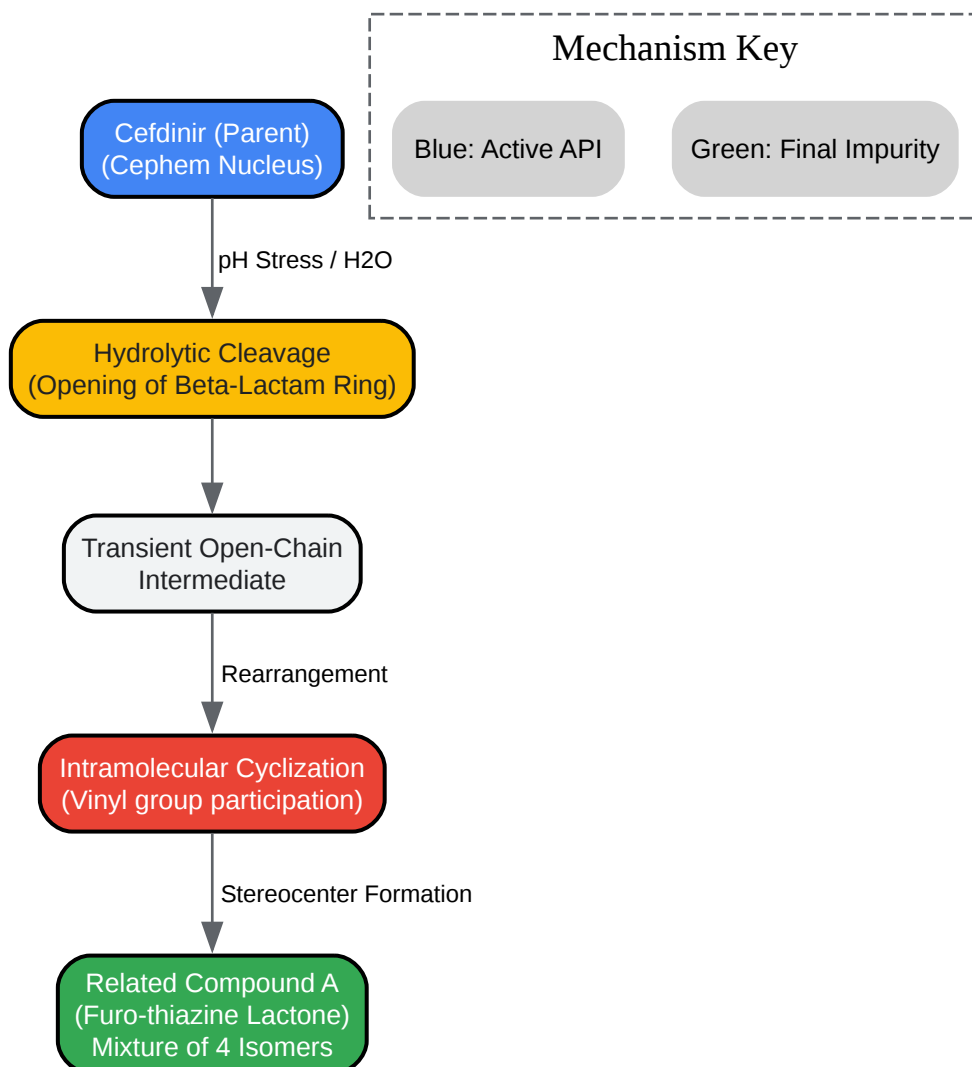
Mechanistic Formation Pathway

The formation of Related Compound A is a stability-indicating event, often driven by hydrolytic stress or specific pH conditions that favor

-lactam cleavage followed by intramolecular trapping.

Diagram 1: Degradation & Rearrangement Logic

The following diagram illustrates the theoretical flow from the parent drug to the open-ring lactone species.



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Caption: Mechanistic pathway showing the conversion of Cefdinir to Related Compound A via beta-lactam ring opening and subsequent recyclization.

Analytical Methodology (USP Protocol)

The separation of Related Compound A is challenging due to its four isomeric forms. The USP monograph mandates a specific ion-pairing reverse-phase HPLC method.

Chromatographic Conditions

The use of Tetramethylammonium Hydroxide (TMAH) is non-negotiable; it acts as an ion-pairing agent to resolve the polar carboxylates and the lactone isomers.

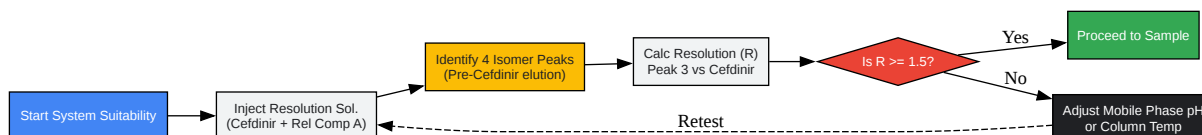
Parameter	Specification	Causality / Rationale
Column	L1 Packing (C18), 4.6 mm × 15 cm, 5 μm	Standard C18 provides hydrophobic selectivity for the methyl/vinyl differences.
Mobile Phase A	0.1% TMAH (pH 5.[11]5) + 0.1 M EDTA	TMAH improves peak shape for acidic cephalosporins; EDTA chelates trace metals that cause tailing.
Mobile Phase B	0.1% TMAH (pH 5.5) : ACN : MeOH : EDTA	High organic modifier ratio for gradient elution.[11]
Flow Rate	1.0 mL/min	Optimized for diffusion kinetics in 5 μm particles.
Detection	UV 254 nm	Matches the absorption max of the aminothiazole chromophore.
Temperature	40°C	Elevated temperature reduces viscosity and improves mass transfer for isomer resolution.

System Suitability Requirements

A self-validating protocol must meet these criteria before sample analysis:

- Resolution (R): NLT 1.5 between the third peak of Related Compound A and the Cefdinir peak.
- Tailing Factor: NMT 1.5 for the Cefdinir peak.
- Precision: RSD NMT 1.0% for replicate injections.

Diagram 2: Analytical Decision Tree



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Caption: Logic flow for verifying HPLC system suitability specifically for the resolution of Related Compound A isomers.

Preparation & Isolation Strategy

Since Related Compound A is a mixture of degradation products, "synthesis" typically refers to controlled degradation and purification rather than de novo synthesis.

Protocol: Controlled Degradation

To generate a reference standard enriched with Related Compound A:

- Stress Condition: Prepare a solution of Cefdinir (1 mg/mL) in 0.1 N HCl or phosphate buffer at pH 2.0.
- Incubation: Heat at 60°C for 4–6 hours. This promotes the acid-catalyzed opening of the

-lactam and rearrangement.

- Monitoring: Analyze aliquots via HPLC. The open-ring lactones (Isomers a–d) will appear at RRT 0.85–1.15.
- Isolation:
 - Use Preparative HPLC with a C18 column.
 - Mobile Phase: 0.1% Formic Acid / Acetonitrile gradient (volatile buffer allows lyophilization).
 - Collect the four peaks eluting immediately before and after the main peak (depending on exact gradient).
- Characterization: Confirm structure via LC-MS/MS (Parent ion $[M+H]^+$ 414 m/z) and NMR to verify the loss of the

-lactam ring signals.

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